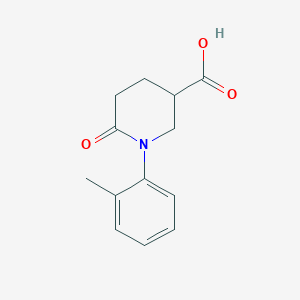

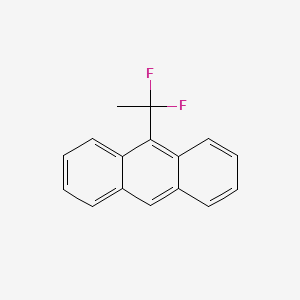

![molecular formula C14H11N3O2 B1425655 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1274506-24-9](/img/structure/B1425655.png)

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Übersicht

Beschreibung

“3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, 5-Amino-3-methyl-1-phenyl-1H-pyrazole was prepared to react with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .Molecular Structure Analysis

The molecular structure of “3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic compound formed by the fusion of a pyrazole and a pyridine ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving “3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” are primarily related to its synthesis. For example, 5-Amino-3-methyl-1-phenyl-1H-pyrazole reacts with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Derivatives

This compound serves as a precursor for synthesizing various heterocyclic derivatives. The pyrazolopyridine core is a common motif in many pharmaceuticals and can be modified to produce a wide array of biologically active molecules . Researchers have developed multiple synthetic strategies to assemble the pyrazolopyridine system, each with its own advantages and potential applications in drug development.

Biomedical Applications

The structural similarity of pyrazolopyridines to purine bases like adenine and guanine makes them of particular interest in medicinal chemistry. More than 300,000 structures have been described, with applications ranging from enzyme inhibition to potential treatments for various diseases . The diversity of substituents that can be introduced at different positions allows for the exploration of a vast chemical space in search of new therapeutic agents.

Protein Inhibition

Specific derivatives of pyrazolopyridines, including those related to 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, have been identified as inhibitors of key proteins such as cyclin-dependent kinase1, HIV reverse transcriptase, and protein kinase . These inhibitory properties are crucial for the development of new drugs targeting these proteins.

Antibacterial Activity

Some derivatives of this compound have shown promising antibacterial properties. The ability to modify the pyrazolopyridine core structure allows for the synthesis of compounds with potential use as antibacterial agents, which is particularly important in the face of rising antibiotic resistance .

Zukünftige Richtungen

The future directions for the research and development of “3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” and its derivatives could involve further exploration of their synthesis methods, investigation of their biological activity, and potential applications in medicinal chemistry .

Wirkmechanismus

In terms of pharmacokinetics, the properties of a compound can be influenced by its structure, including the diversity of the substituents present at positions N1, C3, C4, C5, and C6 . The environment can also affect the action of a compound, including factors such as pH, temperature, and the presence of other molecules.

Eigenschaften

IUPAC Name |

3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-9-11-7-8-12(14(18)19)15-13(11)17(16-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANXAJKISVKWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

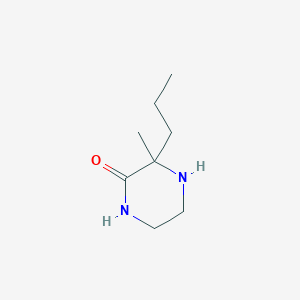

![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone](/img/structure/B1425580.png)

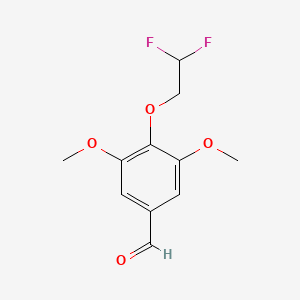

![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)

![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1425587.png)

![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)

![3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1425591.png)

![2-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B1425595.png)